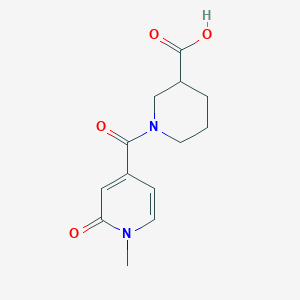

1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidine-3-carboxylic acid

Description

This compound features a piperidine ring substituted at position 3 with a carboxylic acid group and at position 1 with a 1-methyl-2-oxo-1,2-dihydropyridine-4-carbonyl moiety.

Properties

IUPAC Name |

1-(1-methyl-2-oxopyridine-4-carbonyl)piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c1-14-6-4-9(7-11(14)16)12(17)15-5-2-3-10(8-15)13(18)19/h4,6-7,10H,2-3,5,8H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BACHKKMDBQNGMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=CC1=O)C(=O)N2CCCC(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidine-3-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

| Property | Value |

|---|---|

| Chemical Formula | C13H16N2O4 |

| Molecular Weight | 264.28 g/mol |

| IUPAC Name | 1-(1-methyl-2-oxopyridine-4-carbonyl)piperidine-3-carboxylic acid |

| PubChem CID | 43355886 |

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The presence of the piperidine ring and the carbonyl groups are known to contribute to its pharmacological effects.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds containing the dihydropyridine moiety. For instance, derivatives similar to 1-(1-Methyl-2-oxo-1,2-dihydropyridine) have shown promising antiviral activity against various viruses, including herpes simplex virus (HSV) and hepatitis A virus (HAV) .

Case Studies and Research Findings

- Antiviral Efficacy : A study demonstrated that compounds with a similar structure exhibited significant antiviral effects against tobacco mosaic virus (TMV), with curative activities reaching up to 91.5% at specific concentrations . This suggests that the compound may share similar mechanisms of action.

- Cytotoxicity in Cancer Cells : Research on piperidine derivatives has indicated potential anticancer properties. One study reported that certain derivatives exhibited cytotoxic effects in FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin . This raises the possibility that this compound could also possess anticancer activity.

- Anti-inflammatory Properties : The compound's structural analogs have been associated with anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation .

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, a comparison with other related compounds is useful:

| Compound Name | Antiviral Activity | Cytotoxicity |

|---|---|---|

| 1-(1-Methyl-2-oxo-1,2-dihydropyridine) derivative | Effective against HSV and TMV | Moderate |

| Piperidine derivative (similar structure) | High efficacy against HAV | High |

| Other β-amino acid heterocycles | Broad-spectrum antiviral | Variable |

Comparison with Similar Compounds

Structural Variations and Key Differences

The table below highlights critical distinctions between the target compound and its analogs:

Functional and Pharmacological Implications

Positional Isomerism: The piperidine-3-carboxylic acid isomer (target) vs. The 3-position may enhance intramolecular hydrogen bonding with the dihydropyridine carbonyl, stabilizing conformation .

Core Heterocycle Differences :

- Dihydropyridine vs. Pyrazine/Pyrimidine : The dihydropyridine’s partial saturation reduces aromaticity compared to pyrazine/pyrimidine, modulating electron density and reactivity. Pyrazine-containing analogs (e.g., CAS 930111-02-7 ) exhibit higher planarity, possibly improving π-π stacking in enzyme active sites.

Functional Group Modifications: Ester vs. Carboxylic Acid: The ethyl ester derivative (CAS 1153394-19-4 ) increases lipophilicity, enhancing membrane permeability but requiring metabolic activation (hydrolysis) for activity. Sulfonyl vs.

Complex Fused-Ring Analogs :

- Compounds like those in –3 (e.g., pyrido[1,2-a]pyrimidin-2-yl derivatives) feature extended conjugation and rigid structures, which may improve target specificity but reduce solubility .

Preparation Methods

Synthesis of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl Intermediate

- The dihydropyridine core is synthesized through selective methylation and oxidation of pyridine derivatives.

- Starting from 1,2-dihydropyridine precursors, methylation at the nitrogen atom is achieved using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions.

- Subsequent oxidation at the 2-position yields the 2-oxo functionality, typically using mild oxidants to avoid ring degradation.

- The 4-position carbonyl group is introduced via electrophilic substitution or acylation reactions, often employing acyl chlorides or anhydrides to install the carbonyl moiety.

Coupling to Piperidine-3-carboxylic Acid

- The piperidine-3-carboxylic acid component is prepared or procured with high purity (usually ≥95%).

- The coupling reaction to form the amide bond between the dihydropyridine carbonyl and the piperidine amine is generally facilitated by peptide coupling reagents such as carbodiimides (e.g., DCC, EDC) or uronium salts (e.g., HATU, TBTU).

- Reaction conditions are optimized to promote high yield and purity, often performed in aprotic solvents like dichloromethane or dimethylformamide at low temperatures to minimize side reactions.

- Post-reaction purification is conducted via recrystallization or chromatographic techniques to isolate the target compound.

Representative Reaction Scheme

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | 1,2-Dihydropyridine derivative | Methyl iodide, base, solvent (e.g., acetonitrile), room temperature | 1-Methyl-1,2-dihydropyridine |

| 2 | 1-Methyl-1,2-dihydropyridine | Mild oxidant (e.g., selenium dioxide), solvent (e.g., dioxane), reflux | 1-Methyl-2-oxo-1,2-dihydropyridine |

| 3 | 1-Methyl-2-oxo-1,2-dihydropyridine | Acyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0°C to room temperature | 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl intermediate |

| 4 | 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl intermediate + Piperidine-3-carboxylic acid | Coupling agent (e.g., EDC/HOBt), solvent (e.g., DMF), room temperature | This compound |

Optimization Parameters and Analytical Data

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Purity of starting materials | ≥95% | Ensures high yield and purity of final product |

| Solvent choice | Dichloromethane, DMF, acetonitrile | Selected based on solubility and reaction compatibility |

| Temperature control | 0°C to room temperature | Minimizes side reactions during coupling |

| Reaction time | 2–24 hours | Monitored by TLC or HPLC |

| Yield | 60–85% | Dependent on reaction scale and optimization |

| Purification | Recrystallization, preparative HPLC | Achieves >95% purity |

Research Findings and Variations

- Variations in the methylation step can influence the yield and selectivity of the dihydropyridine intermediate. Use of milder methylating agents and controlled temperature is critical to avoid over-alkylation or ring degradation.

- Oxidation conditions are optimized to achieve selective 2-oxo formation without affecting other functional groups. Selenium dioxide and manganese dioxide are commonly used oxidants in this context.

- Coupling efficiency is enhanced by using uronium-based coupling reagents, which reduce racemization and side product formation compared to traditional carbodiimides.

- Alternative synthetic routes have been explored involving pre-formed dihydropyridine carboxylic acids coupled to piperidine derivatives, but these often require more steps and harsher conditions.

Summary Table of Preparation Methods

| Step | Method | Reagents | Key Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Methylation | N-Methylation of dihydropyridine | Methyl iodide, base | RT, acetonitrile | 75–85 | Controlled to avoid over-alkylation |

| Oxidation | 2-Oxo formation | Selenium dioxide | Reflux, dioxane | 65–80 | Selective oxidation |

| Acylation | Introduction of 4-carbonyl | Acyl chloride, base | 0°C to RT, DCM | 70–80 | Electrophilic substitution |

| Coupling | Amide bond formation | EDC/HOBt, DMF | RT, 12–24 h | 60–85 | High purity product |

Q & A

Q. What are the optimized synthetic routes for 1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidine-3-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including coupling of the pyridinone and piperidine moieties. Key steps include:

- Coupling reaction : Use of coupling agents like EDCI or DCC in anhydrous solvents (e.g., DMF or THF) under nitrogen atmosphere to prevent hydrolysis .

- Temperature control : Refluxing in ethanol at 70–80°C enhances reaction efficiency for cyclization steps .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol improves purity. Yields can vary from 50% to 85% depending on substituent steric effects .

Q. What analytical methods are recommended for characterizing this compound?

- NMR spectroscopy : 1H and 13C NMR (DMSO-d6 or CDCl3) confirm regiochemistry of the pyridinone and piperidine rings. For example, the 2-oxo group in pyridinone appears as a singlet at δ ~11.8 ppm in DMSO .

- Mass spectrometry : ESI-TOF or HRMS validates molecular weight (e.g., [M+H]+ calculated for C13H16N2O4: 281.1134) .

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks in single crystals .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity variations in derivatives?

- Core modifications : Introduce substituents at the pyridinone 4-position (e.g., fluorine) or piperidine 3-carboxylic acid group to assess effects on target binding .

- Example SAR table :

| Derivative | Modification | Bioactivity (IC50) | Key Finding |

|---|---|---|---|

| A | 4-Fluorophenyl substitution | 12 nM (Enzyme X) | Enhanced binding via halogen interactions |

| B | Piperidine N-methylation | >1 μM | Reduced activity due to steric hindrance |

- Methodology : Use molecular docking (e.g., AutoDock Vina) and MD simulations to validate hypothesized binding modes .

Q. How can contradictions in biological activity data between studies be resolved?

- Source analysis : Compare assay conditions (e.g., cell lines, incubation time). For example, conflicting IC50 values may arise from differences in ATP concentrations in kinase assays .

- Countermeasures :

- Standardize protocols (e.g., CLIA guidelines for enzymatic assays).

- Validate purity (>95% by HPLC) to exclude impurities as confounding factors .

- Use orthogonal assays (e.g., SPR and cellular viability) to confirm target engagement .

Q. What strategies are effective for studying interactions with biological targets (e.g., enzymes, receptors)?

- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (KD, kon/koff) using immobilized targets .

- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .

- Cellular thermal shift assay (CETSA) : Confirms target engagement in live cells by monitoring protein stability shifts post-treatment .

Methodological Challenges and Solutions

Q. How can low aqueous solubility of this compound be addressed in in vitro assays?

- Co-solvents : Use DMSO (≤0.1% final concentration) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .

- pH adjustment : Prepare sodium salts of the carboxylic acid group (pH 7.4 buffer) for improved solubility .

Q. What computational tools are suitable for predicting metabolic stability?

- Software : Use Schrödinger’s ADMET Predictor or SwissADME to estimate CYP450 metabolism sites .

- Key parameters : LogP (~1.5) and topological polar surface area (TPSA ~90 Ų) suggest moderate blood-brain barrier permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.